Anhydroerythromycin A, also known as Erythromycin, 9-deoxo-6,12-dideoxy-6,9:9,12-diepoxy-, is a degradation product of the macrolide antibiotic Erythromycin A. [, , , ] It is formed through acid-catalyzed dehydration of Erythromycin A, both in vitro and in vivo. [, , ] Although Anhydroerythromycin A itself possesses negligible antibacterial activity, it plays a crucial role in scientific research due to its involvement in Erythromycin A degradation pathways and its potential as a precursor for novel compounds. [, , ]
Anhydroerythromycin A is primarily synthesized through the acidic degradation of Erythromycin A. [, , , , ] This process involves the dehydration of Erythromycin A under acidic conditions, leading to the formation of Anhydroerythromycin A as a major product. [, , , ]
Anhydroerythromycin A is obtained through the fermentation of Saccharopolyspora erythraea, which synthesizes erythromycin. The conversion of erythromycin to anhydroerythromycin A typically involves chemical modifications, including dehydration processes that remove water molecules from the erythromycin structure.
Anhydroerythromycin A belongs to the class of macrolide antibiotics. These compounds are known for their large lactone ring and are primarily used to treat bacterial infections by inhibiting protein synthesis in susceptible bacteria.
The synthesis of anhydroerythromycin A can be achieved through various methods, primarily focusing on the dehydration of erythromycin. One common approach involves treating erythromycin with acid or heat to promote the elimination of water molecules.
Anhydroerythromycin A retains the core macrolide structure of erythromycin but lacks a hydroxyl group due to the dehydration process. Its molecular formula is C_15H_28N_2O_5, and it has a molecular weight of approximately 300.4 g/mol.
Anhydroerythromycin A can undergo various chemical reactions:
Anhydroerythromycin A exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing peptide bond formation during translation.
Anhydroerythromycin A is primarily utilized in:
Anhydroerythromycin A (C~37~H~65~NO~12~, MW 715.91 g/mol) is a complex 14-membered macrolide lactone featuring 19 defined stereocenters [9]. Its formation results from an acid-catalyzed intramolecular rearrangement of erythromycin A, characterized by:
X-ray crystallography reveals that the acid-induced rearrangement generates a tricyclic core comprising the original 14-membered lactone fused with two new oxygen-containing rings (dihydrofuran and tetrahydropyran) [4]. Key findings include:
Table 1: Key Structural Parameters of Anhydroerythromycin A from X-ray Crystallography [4]
Bond/Angle | Value (Å/°) | Structural Significance |
---|---|---|
C-11−O−C-12 | 1.41 Å | Ketal bridge formation |
C-9−O | 1.47 Å | Ether linkage elongation |
O−C-9−C-8 | 109.8° | Tetrahedral geometry at C-9 |
C-8−C-9−O−C-12 | 62.3° | Ring puckering torsion |
NMR studies (¹H and ¹³C) in DMSO-d~6~ further validate the structure, showing:
The degradation process fundamentally alters erythromycin A’s architecture:
Table 2: Structural Comparison of Erythromycin A and Anhydroerythromycin A [5] [9]
Structural Feature | Erythromycin A | Anhydroerythromycin A |
---|---|---|
C-9 Functional Group | Ketone (C=O) | Tertiary alcohol (C−OH) |
C-6/C-12 Chemistry | Hydroxyl groups | Epoxide (C-6−O−C-12) bridge |
Ring System | 14-membered lactone | Tricyclic 6,15,16-trioxatricyclo[10.2.1.1¹⁴]hexadecane |
Stereocenters | 18 defined | 19 defined (including new C-9) |
Key consequences of this rearrangement:
Anhydroerythromycin A exhibits markedly enhanced lipophilicity compared to erythromycin A:
Despite being a product of acid degradation, anhydroerythromycin A demonstrates paradoxical acid stability:
Table 3: Stability and Lipophilicity Comparison [2] [3] [6]
Property | Erythromycin A | Anhydroerythromycin A |
---|---|---|
Half-life (pH 2.0) | ~2 hours | >24 hours |
Water Solubility | 2 mg/mL (slightly soluble) | <0.1 mg/mL (insoluble) |
Organic Solubility | Moderate in methanol | High in chloroform/DMSO |
Primary Degradant | Anhydroerythromycin A | None (end product) |
NMR and computational studies reveal significant conformational constraints:
Key evidence includes:
Table 4: Solution Dynamics of Anhydroerythromycin A [4] [7]
Structural Region | Dynamic Behavior | Experimental Evidence |
---|---|---|
Aglycone Ring (C-1–C-14) | Locked in "folded" conformation | Persistent NOEs across ketal bridge |
Desosamine Sugar | Restricted rotation (ΔG⁺ > 70 kJ/mol) | Broadened ¹H NMR peaks at 25°C |
Ketal Bridge (O−C-9−C-12) | Near-planar (puckering amplitude < 10°) | X-ray torsion angles; DFT calculations |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7